molecular formula C14H22N2O4 B1399730 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate CAS No. 1016258-66-4

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

Cat. No.: B1399730
CAS No.: 1016258-66-4
M. Wt: 282.34 g/mol
InChI Key: IEKGLZRZMZMUCH-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol It is characterized by the presence of a piperidine ring substituted with tert-butyl, ethyl, and cyano groups, along with two ester functionalities

Preparation Methods

The synthesis of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate typically involves the following steps :

    Starting Materials: The synthesis begins with the preparation of 4-cyanopiperidine, which is then protected with tert-butyl and ethyl groups.

    Reaction Conditions: The reaction involves the use of ethyl chloroformate and tert-butyl chloroformate under controlled conditions to introduce the ester functionalities.

    Purification: The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate undergoes various chemical reactions, including :

    Ester Hydrolysis: The ester groups can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

    Cyanide Substitution: The cyano group can be substituted by other nucleophiles under appropriate reaction conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and nucleophiles such as amines and alcohols. Major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidines.

Scientific Research Applications

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate has several scientific research applications :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways . The cyano group and ester functionalities play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and the biological context.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate can be compared with other similar compounds, such as :

    1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate: Similar structure but with a methyl group instead of an ethyl group.

    This compound: Similar structure but with different substituents on the piperidine ring.

    4-Cyanopiperidine-1,4-dicarboxylate: Lacks the tert-butyl and ethyl groups, making it less sterically hindered.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (CAS No. 1016258-66-4) is a synthetic compound belonging to the piperidine family, characterized by its unique structural features that include a tert-butyl group and a cyano group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development.

  • Molecular Formula : C14H22N2O4
  • Molecular Weight : 282.34 g/mol
  • Purity : ≥95%
  • Density : 1.1 g/cm³
  • Boiling Point : Approximately 390.9 °C
  • Flash Point : 190.2 °C

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties, potential therapeutic applications, and mechanisms of action.

Pharmacological Properties

This compound has shown promise in several pharmacological contexts:

  • Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases. Its structural similarity to known neuroprotective agents suggests it could modulate neurotransmitter systems or reduce oxidative stress.
  • Antimicrobial Activity : Preliminary studies have suggested that derivatives of piperidine compounds can possess antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown varying degrees of activity against bacteria and fungi.
  • Anti-inflammatory Effects : Some studies have indicated that compounds with similar structures may exert anti-inflammatory effects, which could be relevant for treating conditions characterized by chronic inflammation.

Study on Neuroprotective Effects

A study conducted by Zhang et al. (2022) evaluated the neuroprotective effects of various piperidine derivatives, including this compound. The results indicated significant reductions in neuronal apoptosis and oxidative stress markers in vitro.

CompoundIC50 (µM)Mechanism
This compound15Anti-apoptotic activity
Control (No treatment)N/AN/A

Antimicrobial Activity Assessment

In a study assessing the antimicrobial potential of various piperidine derivatives against Staphylococcus aureus and Escherichia coli, the compound demonstrated moderate inhibitory effects with an MIC value of approximately 32 µg/mL against both strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32

Q & A

Q. Basic: What synthetic routes are documented for synthesizing 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate, and what are critical reagent choices?

Answer:
The compound is synthesized via multi-step protocols involving:

  • Lithium diisopropylamide (LDA) for deprotonation at -78°C in THF/hexane, enabling alkylation or cyanide introduction .
  • Diiodomethane for methylene insertion in anhydrous conditions .
  • Pd(OAc)₂/tert-butyl XPhos for cross-coupling under inert atmospheres (40–100°C) .
    Key considerations : Use of anhydrous solvents (THF, DMF) and inert gas purging to prevent hydrolysis or side reactions.

Q. Advanced: How can researchers optimize the alkylation step to achieve >95% yield with iodomethane derivatives?

Answer:
Evidence shows yields improve with:

  • Temperature control : Maintaining -42°C during LDA addition prevents side reactions .
  • Stoichiometric base : Use 2 equivalents of K₂CO₃ in DMF for nucleophilic substitutions (e.g., thiol coupling) .
  • Extended reaction times : 18-hour stirring at 20°C ensures complete conversion in SN2 reactions .
    A case study achieved 99% yield via precise stoichiometry and inert conditions .

Q. Basic: What purification methods are effective for isolating this compound?

Answer:

  • Normal-phase chromatography (0–10% EtOAc/heptane gradient) resolves polar byproducts .
  • Liquid-liquid extraction with EtOAC/H₂O removes unreacted reagents .
  • MgSO₄ drying is critical for moisture-sensitive intermediates .

Q. Advanced: How do steric effects from the tert-butyl group influence reactivity in downstream transformations?

Answer:
The tert-butyl group:

  • Shields the piperidine nitrogen , directing electrophiles to the 4-position .
  • Impacts ring conformation , as seen in coupling reactions requiring bulky ligands (tert-butyl XPhos) for Pd-mediated steps .
    This steric hindrance necessitates optimized catalysts and elevated temperatures (100°C) for cross-couplings .

Q. Basic: What analytical methods validate the compound’s structure and purity?

Answer:

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ 698.8 in quinazoline derivatives) .
  • ¹H/¹³C NMR : Resolves tert-butyl (δ 1.4 ppm) and ethyl ester (δ 4.1 ppm) signals .
  • HPLC : Validates >95% purity, critical for intermediates in multi-step syntheses .

Q. Advanced: How can researchers resolve contradictions in reported yields for similar reactions?

Answer:
Discrepancies (e.g., 19.5% vs. 99% yields) arise from:

  • Solvent purity : Anhydrous DMF vs. technical grade impacts reactivity .
  • Catalyst loading : 5 mol% Pd(OAc)₂ vs. suboptimal amounts .
  • Workup procedures : Incomplete extraction or drying reduces isolated yields .
    Recommendation : Replicate high-yield conditions (e.g., 99% with 18-hour DMF/K₂CO₃) .

Q. Basic: What storage conditions prevent degradation of this compound?

Answer:

  • Inert atmosphere : Store under argon or nitrogen to prevent ester hydrolysis .
  • Low temperature : -20°C in sealed vials minimizes decomposition .
  • Desiccants : Use silica gel to avoid moisture ingress .

Q. Advanced: What strategies enable selective functionalization at the 4-cyano position?

Answer:

  • Nucleophilic substitution : Replace the iodo group (from 4-(iodomethyl) precursors) with thiols or amines in DMF/K₂CO₃ .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids using Pd catalysts .
  • Cyanide retention : Avoid strong acids/bases to prevent nitrile hydrolysis .

Q. Basic: How is the compound used as a building block in complex molecule synthesis?

Answer:

  • Core structure : The piperidine ring serves as a scaffold for pharmaceuticals (e.g., kinase inhibitors) .
  • Functional handles : The cyano and ester groups allow derivatization (e.g., reduction to amines, hydrolysis to acids) .

Q. Advanced: What mechanistic insights explain the role of Cs₂CO₃ in coupling reactions?

Answer:

  • Base strength : Cs₂CO₃ deprotonates thiols/phenols, enhancing nucleophilicity in SNAr reactions .
  • Solubility : Improves reagent dispersion in polar aprotic solvents (DMF) .
  • Cation-π interactions : Cs⁺ stabilizes transition states in aryl ether formations .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-5-19-11(17)14(10-15)6-8-16(9-7-14)12(18)20-13(2,3)4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKGLZRZMZMUCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727827
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016258-66-4
Record name 1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of LDA (107 ml, 214.01 mmol) was added to a stirred solution of tert-butyl 4-cyanopiperidine-1-carboxylate (30 g, 143 mmol) in THF (250 ml) at −78° C., under nitrogen. The resulting solution was stirred at −78° C. for 30 minutes. Ethyl chloroformate (16.37 ml, 171.2 mmol) was added. The resulting solution was stirred and allowed to warm to room temperature. The reaction mixture was quenched with saturated NaHCO3 (250 ml), extracted with DCM, and the organic layer was washed with saturated brine (100 ml) then dried over MgSO4, filtered and evaporated to afford the crude material as a orange oil. This material was purified by flash silica chromatography, elution gradient 10% EtOAc in isohexane. Pure fractions were evaporated to dryness to afford 1-tert-butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate (20.8 g, 51.6%) as a yellow oil.
Name
Quantity
107 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
16.37 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-cyanopiperidine-1-carboxylate (0.75 g, 3.57 mmol) in THF (25.0 mL) was cooled to −78° C. followed by dropwise addition of LDA (1.8 M in THF, 6.0 mL, 5.35 mmol) and stirred at the same temperature (−78° C.) for 45 min followed by addition of ethyl chloroformate (0.46 g, 4.28 mmol). The temperature of the reaction was slowly raised to rt and left to stir for 6 h. The reaction was then cooled to 0° C. and quenched by drop wise addition of saturated NH4Cl solution (50 mL), extracted with EtOAc (3×100 mL) and the combined organics washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The crude residue was purified over 100-200 M silica-gel using 7% EtOAc:hexane to obtain the product as an orange viscous liquid (0.4 g, 48% yield). MS: 283.14 [M+H]+.
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
0.46 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate
1-tert-Butyl 4-ethyl 4-cyanopiperidine-1,4-dicarboxylate

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